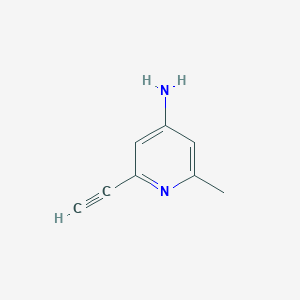

2-Ethynyl-6-methylpyridin-4-amine

Description

Overview of Pyridine (B92270) Heterocycles in Contemporary Chemical Research

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its aromatic nature, combined with the hydrogen-bonding capability of the nitrogen atom, makes it a frequent component of drugs and biologically active compounds. The pyridine nucleus is present in numerous FDA-approved drugs, highlighting its importance in the development of successful therapeutic agents. Researchers are continually exploring new derivatives of pyridine, aiming to uncover novel biological activities, from anticancer to antimicrobial effects.

Significance of Ethynyl (B1212043) Moieties in Contemporary Compound Design and Biological Activity

The ethynyl group (–C≡CH) is a small, rigid, and linear functional group that has found increasing use in modern compound design. Its unique electronic and steric properties can lead to enhanced binding affinity with biological targets. The Sonogashira coupling reaction is a powerful and widely used method for the introduction of terminal alkynes onto aromatic and heterocyclic rings, including pyridine. wikipedia.orglibretexts.org This reaction's reliability under mild conditions has made it a staple in the synthesis of complex molecules for various applications, including pharmaceuticals and natural products. wikipedia.orglibretexts.org

Contextualizing 2-Ethynyl-6-methylpyridin-4-amine within Relevant Chemical Spaces for Academic Investigation

This compound (CAS No. 1824307-21-2) is a specific example of a substituted pyridine that is gaining attention within the academic and chemical research communities. bldpharm.com Its structure is characterized by a pyridine core substituted with a reactive ethynyl group at the 2-position, a methyl group at the 6-position, and an amino group at the 4-position. This particular arrangement of functional groups suggests potential for a range of applications, drawing from the known properties of its constituent parts. The 4-aminopyridine (B3432731) substructure, for instance, is a well-known motif in medicinal chemistry, with derivatives being investigated for their effects on the central nervous system and as potential anticancer agents. nih.govnih.gov The presence of the ethynyl group opens up possibilities for its use in click chemistry or as a key binding element in various biological targets. While specific research on this compound is still emerging, its structural features place it firmly within a chemical space of high interest for further investigation.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1824307-21-2 bldpharm.com |

| Molecular Formula | C₈H₈N₂ bldpharm.com |

| Molecular Weight | 132.16 g/mol bldpharm.com |

Detailed Research Findings

While dedicated studies on the biological activity of this compound are not yet widely published, the known activities of its structural analogs provide a strong basis for its potential applications.

The 4-aminopyridine core is a key feature of the drug dalfampridine (B372708) (a form of 4-aminopyridine), which is used to improve walking in patients with multiple sclerosis. wikipedia.org It acts by blocking potassium channels. wikipedia.org Research into other 4-aminopyridine derivatives has revealed a broad range of biological activities. For example, some have been synthesized and evaluated for their potential to enhance cognition and memory, acting as cholinesterase inhibitors. nih.gov Other studies have focused on 4-aminopyridine-based compounds as inhibitors of enzymes like tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase, which are implicated in conditions such as cancer. nih.gov

The synthesis of this compound would likely involve a Sonogashira coupling reaction, a standard method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This would typically entail reacting a halogenated precursor, such as 2-halo-6-methylpyridin-4-amine, with a protected or terminal acetylene (B1199291) source in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The successful application of this reaction to a wide variety of pyridine-based substrates suggests its feasibility for the synthesis of the target compound.

The combination of the 4-amino group and the 2-ethynyl group on the 6-methylpyridine scaffold makes this compound a particularly interesting candidate for further research. Its potential to interact with a variety of biological targets, coupled with the synthetic accessibility of the ethynyl group for further functionalization, positions it as a valuable building block for the creation of new chemical probes and potential drug candidates.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-ethynyl-6-methylpyridin-4-amine |

InChI |

InChI=1S/C8H8N2/c1-3-8-5-7(9)4-6(2)10-8/h1,4-5H,2H3,(H2,9,10) |

InChI Key |

AOVYOBIQOVCUPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C#C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 6 Methylpyridin 4 Amine and Its Structural Analogues

Strategic Approaches to Substituted Pyridine (B92270) Ring Synthesis

The construction of the pyridine ring with the desired substitution pattern is the foundational step in synthesizing 2-ethynyl-6-methylpyridin-4-amine. This can be achieved through a variety of classical and modern organic reactions.

Classical and Modern Pyridine Formation Reactions for Aminopyridines

The synthesis of aminopyridines can be approached through several established methods. One-pot multicomponent reactions are particularly efficient, allowing for the rapid assembly of complex pyridine structures from simple precursors. For instance, the reaction of enaminones with malononitrile (B47326) and a primary amine under solvent-free conditions provides a direct route to substituted 2-aminopyridines. nih.gov The proposed mechanism involves an initial Knoevenagel condensation between the enaminone and malononitrile, followed by the addition of the primary amine and subsequent cyclization and aromatization to yield the 2-aminopyridine (B139424) product. nih.gov

Another powerful method involves the reaction of pyridine N-oxides with activated isocyanides. This approach is advantageous as it tolerates a wide range of functional groups and can be used to synthesize 2-aminopyridines that are difficult to obtain by other means. nih.gov The reaction proceeds through an N-formyl-2-aminopyridine intermediate, which can be mildly hydrolyzed to the desired 2-aminopyridine. nih.gov

The Chichibabin reaction, a classic method for the amination of pyridines, involves the treatment of pyridine with sodium amide to introduce an amino group at the 2-position. youtube.com While effective, this reaction often requires high temperatures. youtube.com Modifications to this reaction, such as using butyllithium (B86547) and an amine, have been developed to proceed under milder conditions.

For the synthesis of 4-aminopyridines, a common route involves the reduction of 4-nitropyridine-N-oxide. This three-stage synthesis, starting from pyridine, proceeds through pyridine-N-oxide and 4-nitropyridine-N-oxide intermediates. The final reduction step can be achieved using iron in the presence of mineral acids like hydrochloric or sulfuric acid, providing good yields of 4-aminopyridine (B3432731). semanticscholar.org

| Reaction Name | Reactants | Key Features |

| Multicomponent Reaction | Enaminone, Malononitrile, Primary Amine | One-pot, solvent-free, efficient for 2-aminopyridines. nih.gov |

| Pyridine N-oxide and Isocyanide Reaction | Pyridine N-oxide, Activated Isocyanide | Tolerates diverse functional groups, proceeds via a mild hydrolysis step. nih.gov |

| Chichibabin Reaction | Pyridine, Sodium Amide | Direct amination at the 2-position, often requires high temperatures. youtube.com |

| Reduction of 4-Nitropyridine-N-oxide | 4-Nitropyridine-N-oxide, Iron, Mineral Acid | Multi-step synthesis leading to 4-aminopyridine. semanticscholar.org |

Regioselective Functionalization of Pyridine Core Structures

Once the basic pyridine scaffold is in place, regioselective functionalization is crucial for installing substituents at specific positions. The inherent electronic properties of the pyridine ring often direct incoming groups to the 2- and 4-positions. However, various strategies have been developed to achieve functionalization at other sites. researchgate.net

One approach involves the generation of highly reactive pyridyne intermediates. For example, 3,4-pyridynes can be generated from 3-chloropyridines through lithiation and subsequent treatment with Grignard reagents. nih.govresearchgate.netrsc.org These intermediates can then undergo regioselective addition of nucleophiles at the 4-position, followed by an electrophilic quench at the 3-position, leading to 2,3,4-trisubstituted pyridines. nih.govresearchgate.netrsc.org

The use of pyridine N-oxides is another effective strategy for controlling regioselectivity. The N-oxide group alters the electronic distribution of the ring, making it more susceptible to certain transformations and enabling functionalization that would be difficult on the parent pyridine. researchgate.net

Introduction of the Ethynyl (B1212043) Moiety via Cross-Coupling Strategies

The introduction of the ethynyl group at the 2-position of the pyridine ring is a critical transformation in the synthesis of the target molecule. Cross-coupling reactions are the most powerful and widely used methods for this purpose.

Sonogashira Cross-Coupling Reactions for Ethynylpyridin-4-amines

The Sonogashira reaction is the premier method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is generally carried out under mild, anaerobic conditions. organic-chemistry.org

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, a copper acetylide is formed from the terminal alkyne and the copper(I) salt. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the Pd(0) catalyst. wikipedia.org

For the synthesis of this compound, a suitable precursor would be a 2-halo-6-methylpyridin-4-amine. The Sonogashira coupling of this precursor with a protected acetylene (B1199291), such as trimethylsilylacetylene (B32187), followed by deprotection, would yield the target compound. The reactivity of the halide in the coupling reaction generally follows the order I > Br > Cl. libretexts.org

Recent advancements have led to the development of copper-free Sonogashira reactions, which are often more environmentally benign. pharm.or.jpnih.gov These systems may utilize palladium nanoparticles on various supports or employ specific ligands to facilitate the coupling in the absence of a copper co-catalyst. nih.gov

| Catalyst System | Key Features |

| Pd/Cu Catalysis | The classic and widely used method, highly efficient. wikipedia.orgorganic-chemistry.org |

| Copper-Free Pd Catalysis | Environmentally friendlier, avoids issues associated with copper. pharm.or.jpnih.gov |

Alternative Alkyne Introduction Techniques

Installation and Modification of Amino and Methyl Substituents

The final step in the synthesis involves the installation or modification of the amino and methyl groups at the 4- and 6-positions, respectively.

The introduction of a methyl group can often be incorporated into the initial pyridine ring synthesis. For example, using a methyl-substituted precursor in a multicomponent reaction can directly lead to a methyl-substituted pyridine. nih.gov Alternatively, a methyl group can be introduced onto a pre-formed pyridine ring through various C-H activation or cross-coupling strategies, although this is often more complex than incorporating it from the start.

Furthermore, the amino group can be modified after its installation. For example, acylation of the amino group can be performed using acetic anhydride (B1165640) in the presence of a base like pyridine. mdpi.com

Synthesis of Key Precursors and Intermediates for this compound Derivatives

The construction of this compound derivatives relies on the availability of appropriately substituted pyridine precursors. A common and effective strategy involves the initial synthesis of a di-substituted pyridine ring, which can then be further functionalized. A key precursor is a halo-substituted 6-methylpyridin-4-amine, which serves as a versatile intermediate for introducing the ethynyl group via cross-coupling reactions.

A plausible synthetic route to a key intermediate, 2-halo-6-methylpyridin-4-amine, can be envisioned starting from commercially available materials. For instance, the synthesis could commence with a suitable picoline derivative, which is then subjected to a series of reactions including nitration, reduction, and halogenation to install the required functionalities. The amino group often requires protection during subsequent synthetic steps to prevent unwanted side reactions. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which can be readily introduced and later removed under specific conditions. google.com

Once the 2-halo-6-methylpyridin-4-amine scaffold is in hand, the introduction of the ethynyl group is typically achieved through a Sonogashira coupling reaction. nih.govlibretexts.orgwikipedia.org This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org For the synthesis of this compound, the 2-halo-6-methylpyridin-4-amine intermediate would be reacted with a suitable protected acetylene source, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgwikipedia.orgorganic-chemistry.org Subsequent deprotection of the silyl (B83357) group yields the desired terminal alkyne.

The table below summarizes some of the key precursors and intermediates that are instrumental in the synthesis of this compound and its derivatives.

| Precursor/Intermediate | Structure | Synthetic Utility |

| 2-Halo-6-methylpyridin-4-amine | Halogen (Cl, Br, I) at position 2 | Key substrate for Sonogashira coupling to introduce the ethynyl group. |

| 4-Amino-6-methylpyridine-2-carbaldehyde | Aldehyde at position 2 | Can be converted to the ethynyl group via the Corey-Fuchs reaction. |

| N-(tert-Butoxycarbonyl)-2-halo-6-methylpyridin-4-amine | Boc-protected amino group | Protects the amino group during coupling reactions and other transformations. |

| 2-Ethynyl-6-methylpyridine | A closely related structure that provides insights into the stability and reactivity of the ethynylpyridine core. |

Advanced Synthetic Strategies for Derivatization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, namely the amino group, the ethynyl group, and the pyridine ring itself, making it an excellent candidate for further derivatization to create a library of analogues. These derivatives are often synthesized to explore their potential in various scientific and technological fields.

Derivatization of the Amino Group:

The primary amine at the 4-position is a versatile handle for a wide range of chemical transformations. It can readily undergo acylation, alkylation, and sulfonylation reactions to introduce a variety of substituents. For example, reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides. This approach has been utilized in the derivatization of other 4-aminopyridine scaffolds to synthesize compounds with diverse biological activities. nih.govnih.gov

Derivatization of the Ethynyl Group:

The terminal alkyne is another key functional group for derivatization. It can participate in a variety of reactions, including:

Sonogashira Coupling: The ethynyl group can be further coupled with a wide range of aryl or vinyl halides to generate more complex internal alkynes. libretexts.orgwikipedia.org This allows for the introduction of diverse aromatic and heteroaromatic moieties.

Click Chemistry: The terminal alkyne is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles by reacting with various organic azides.

Mannich Reaction: The acidic proton of the terminal alkyne can participate in Mannich reactions with formaldehyde (B43269) and a secondary amine to yield propargylamines.

Modification of the Pyridine Ring:

While the existing substituents provide primary sites for derivatization, the pyridine ring itself can also be modified. For instance, electrophilic aromatic substitution reactions could potentially occur at the C3 and C5 positions, although the directing effects of the existing substituents would need to be carefully considered.

The following table provides examples of advanced synthetic strategies for the derivatization of the this compound scaffold.

| Reaction Type | Reagents and Conditions | Resulting Derivative |

| Acylation of the amino group | Acyl chloride, base (e.g., triethylamine) | N-(2-ethynyl-6-methylpyridin-4-yl)amide derivatives |

| Sonogashira coupling of the ethynyl group | Aryl halide, Pd catalyst, Cu(I) co-catalyst, base | 2-(Arylethynyl)-6-methylpyridin-4-amine derivatives |

| Azide-Alkyne Cycloaddition | Organic azide (B81097), Cu(I) catalyst | 2-(1-Aryl-1H-1,2,3-triazol-4-yl)-6-methylpyridin-4-amine derivatives |

These synthetic strategies highlight the versatility of the this compound scaffold and provide a roadmap for the generation of a diverse range of derivatives for further investigation.

Structure Activity Relationship Sar Studies of 2 Ethynyl 6 Methylpyridin 4 Amine Analogues

Principles of Structure-Activity Relationship Elucidation in Pyridine (B92270) Series

The pyridine ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs. nih.govnih.gov Its prevalence is due to its unique physicochemical properties. The nitrogen atom in the six-membered aromatic ring alters its electronic distribution, modulates lipophilicity, enhances aqueous solubility, and provides a key site for hydrogen bonding, all of which are critical for drug-receptor interactions. nih.gov

The structure-activity relationship (SAR) is the correlation between a molecule's chemical structure and its biological effect. researchgate.net For pyridine derivatives, SAR studies involve systematically modifying the pyridine core and its substituents to determine which chemical groups are responsible for a specific biological effect. researchgate.net Key principles in the SAR elucidation of pyridine series include:

Electronic Effects: The nitrogen atom makes the pyridine ring electron-deficient, particularly at the 2, 4, and 6 positions. Substituents that can donate or withdraw electrons alter the ring's reactivity and its ability to interact with biological targets.

Steric Factors: The size and shape of substituents on the pyridine ring influence how the molecule fits into a receptor's binding pocket. Bulky groups can either create beneficial interactions or cause steric hindrance that reduces activity. nih.gov

Hydrogen Bonding: The pyridine nitrogen is a hydrogen bond acceptor. Additionally, substituents like amino (-NH2) or hydroxyl (-OH) groups can act as hydrogen bond donors or acceptors, forming crucial connections with the target protein. nih.gov

Impact of Ethynyl (B1212043) Group Modifications on Biological Interactions

The ethynyl group (—C≡C—) in 2-ethynyl-6-methylpyridin-4-amine and its analogues serves as a rigid and linear linker. This structural feature is crucial for orienting the terminal substituent, often a phenyl or other aromatic ring, in a specific spatial relationship to the pyridine core. This precise positioning is often essential for optimal interaction with the target protein.

Role of Pyridine Ring Substitution Patterns (Methyl and Amino Groups) on Activity

The substitution pattern on the pyridine ring is a determining factor for the biological activity and selectivity of this class of compounds. In this compound, the methyl and amino groups have distinct and significant roles.

Methyl Group (-CH3): The 2-methyl group, as seen in the highly studied mGluR5 antagonist MPEP, is often beneficial for activity. nih.govnih.gov Its role can be multifaceted:

Steric Interactions: It can fit into a specific hydrophobic pocket within the receptor, contributing to binding affinity.

Metabolic Shielding: It can sterically hinder the metabolic oxidation of the pyridine nitrogen, increasing the compound's metabolic stability.

Amino Group (-NH2): The 4-amino group introduces a potent hydrogen bond donating functionality. This is a critical feature for establishing strong and specific interactions with amino acid residues (e.g., aspartate, glutamate (B1630785), or serine) in a receptor's binding site. Research on various pyridine derivatives has shown that the presence of an amino group can significantly enhance biological activity, including antiproliferative effects and receptor binding affinity. nih.govnih.gov For example, in analogues of epibatidine, an amino substitution on the pyridine ring was found to increase binding affinity at certain nicotinic receptor subtypes. nih.gov In the context of this compound, the 4-amino group is positioned to act as a crucial anchor point within the target's binding pocket.

Exploration of Linker Chemistry and Terminal Substituents in Analogues

While the pyridine core and its immediate substituents are vital, the linker and the terminal group it connects are equally important for modulating activity.

Linker Chemistry: As discussed, the ethynyl linker is often preferred for its rigidity. medchemexpress.com Comparative studies have shown that replacing this alkyne linker can drastically alter a compound's pharmacological profile. In a series of mGluR5 antagonists, analogues with an amide linker were synthesized to explore structural diversity. However, most of these amide-based compounds were not well-tolerated and showed reduced potency compared to their alkyne-based counterparts, highlighting the stringent structural requirements of the linker for this particular target. medchemexpress.com

Terminal Substituents: The terminal group, typically an aromatic ring, explores a different region of the receptor's binding site. Modifications to this group can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. For analogues of MPEP, extensive SAR studies have been conducted on the terminal phenyl ring. nih.govnih.gov

The following table illustrates the impact of substitutions on the terminal phenyl ring in a 2-methyl-6-(phenylethynyl)pyridine series on mGluR5 antagonist activity.

| Terminal Substituent | Relative Potency | Rationale |

| Unsubstituted Phenyl | Baseline | Serves as the reference compound (MPEP). |

| 3-Fluorophenyl | Increased | The small, electronegative fluorine atom can form favorable interactions or alter the electronics of the ring. |

| 3,5-Difluorophenyl | Significantly Increased | The 3,5-disubstitution pattern is often highly favorable, suggesting the presence of corresponding pockets in the receptor. nih.gov |

| 4-Methoxyphenyl | Decreased | A bulky group at the 4-position may cause a steric clash within the binding site. |

| 3-Hydroxyphenyl | Increased | The hydroxyl group can act as a hydrogen bond donor, forming an additional anchor point. |

This table is a representative summary based on general findings in the field and is for illustrative purposes.

Conformational Analysis and its Influence on SAR within the this compound Class

Conformational analysis investigates the spatial arrangement of atoms in a molecule and how different conformations affect its energy and properties. For drug molecules, adopting a specific low-energy conformation that is complementary to the receptor's binding site (the "bioactive conformation") is crucial for activity.

The this compound scaffold is semi-rigid. The ethynyl linker locks the pyridine ring and the terminal aromatic ring into a relatively fixed orientation, significantly reducing the number of possible conformations. This pre-organization is advantageous for receptor binding as it minimizes the entropic penalty that occurs when a flexible molecule is constrained upon binding. The molecule does not need to "waste" binding energy to adopt the correct shape.

X-ray crystallography and computational modeling of related compounds have shown that this rigidity is a key feature for affinity. cphi-online.com For instance, analysis of similar structures has revealed that intramolecular interactions can further restrict the conformation, stabilizing the molecule in a shape that is optimal for binding to the target. cphi-online.com The influence of conformation on SAR is profound; even small changes that alter the angle or distance between key pharmacophoric features can lead to a dramatic loss of biological activity.

Pharmacophore Modeling for Activity Prediction of Related Pyridine Derivatives

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is a computational tool used to identify these essential features from a set of active compounds and then use the resulting model to predict the activity of new, untested molecules.

For the this compound class, particularly as mGluR5 antagonists, a pharmacophore model would likely be derived from highly potent analogues like MPEP and its derivatives. nih.gov The key features of such a model would include:

Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

Hydrogen Bond Donor: The exocyclic amino group at the 4-position.

Hydrophobic/Aromatic Center: The terminal aromatic ring.

Defined Spatial Geometry: The rigid ethynyl linker would define the precise distances and angles between these features.

This model serves as a 3D query to screen large virtual libraries of compounds. Molecules that can map their functional groups onto the pharmacophore features are identified as potential hits for further investigation. This approach accelerates the drug discovery process by prioritizing compounds that are most likely to be active, saving time and resources.

Biological Target Identification and Validation Research

Identification of Potential Molecular Targets for Pyridine-Ethynyl Compounds

Identifying the specific proteins, enzymes, or receptors that a novel compound interacts with is a foundational step in drug discovery. For pyridine-ethynyl derivatives, a combination of computational and experimental approaches is employed to uncover these molecular partners.

A prominent molecular target for pyridine-ethynyl compounds is the Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5). nih.govwikipedia.org This G protein-coupled receptor (GPCR) is crucial for modulating excitatory neurotransmission in the central nervous system. acs.org The compound 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a structurally related pyridine-ethynyl derivative, is a well-characterized selective antagonist for mGluR5. nih.govwikipedia.org

Binding studies have shown that MPEP acts as a potent and selective non-competitive antagonist at the mGluR5 receptor. nih.gov In studies using recombinant cells expressing human mGluR5a, MPEP was found to inhibit quisqualate-stimulated phosphoinositide (PI) hydrolysis with an IC50 value of 36 nM. nih.gov It displayed high selectivity, showing no significant agonist or antagonist activity at other mGlu receptor subtypes (mGlu1b, mGlu2, -3, -4a, -7b, -8a, and -6) or at various ionotropic glutamate receptors like NMDA and AMPA at high concentrations. nih.gov This selectivity is a key attribute for potential therapeutic agents, as it minimizes off-target effects.

While mGluR5 is a primary target, other research into aminopyridine structures suggests additional potential targets. For instance, various 2-aminopyridine (B139424) derivatives have been investigated as inhibitors of Nitric Oxide Synthase (NOS), particularly the inducible isoform (iNOS). bindingdb.orgnih.gov This indicates that the pyridine (B92270) core can be adapted to interact with a range of enzyme active sites.

Table 1: Binding Profile of MPEP at Glutamate Receptors

| Receptor Subtype | Activity | IC50/Concentration | Species |

|---|---|---|---|

| Human mGluR5a | Antagonist (PI Hydrolysis) | 36 nM | Human |

| Human mGluR1b | No Activity | Up to 30 µM | Human |

| Human mGluR2, 3, 4a, 7b, 8a | No Activity | 100 µM | Human |

| Human mGluR6 | No Activity | 10 µM | Human |

| Human NMDA (1A/2B) | No Activity | 10 µM | Human |

| Rat AMPA (GluR3) | No Activity | 100 µM | Rat |

Data sourced from research on 2-Methyl-6-(phenylethynyl)-pyridine (MPEP). nih.gov

To cast a wider net for potential molecular targets beyond candidate receptors, protein interaction profiling methodologies are utilized. These techniques aim to identify the complete set of proteins that a compound interacts with within a biological system. A principal method is affinity purification coupled with mass spectrometry (AP-MS). nih.gov

In this approach, a derivative of the compound of interest, such as 2-Ethynyl-6-methylpyridin-4-amine, is immobilized on a solid support (e.g., beads). This "bait" is then incubated with a cell lysate containing a complex mixture of proteins. Proteins that bind to the compound are "pulled down" and separated from the rest of the lysate. These captured proteins are then identified using high-resolution mass spectrometry. Quantitative mass spectrometry techniques can further help distinguish specific, high-affinity interactors from non-specific background binders. nih.gov The resulting interaction data can be used to construct a protein-protein interaction (PPI) network map, revealing the cellular pathways and complexes the compound may influence. nih.gov

Target Validation Methodologies in Preclinical Research

Once a potential target is identified, it must be validated to confirm that its modulation by the compound leads to the desired physiological effect.

Validation can be achieved through both pharmacological and genetic methods.

Pharmacological Validation: This involves using known selective ligands (agonists or antagonists) for the identified target to see if they replicate or block the effects of the new compound. For example, the effects of MPEP on neuronal firing induced by the group I mGluR agonist DHPG were studied in the hippocampus. The DHPG-induced firing was blocked by MPEP, confirming that MPEP's effects were mediated through the antagonism of these receptors. nih.gov

Genetic Validation: This approach involves genetically modifying cells or animal models to either remove (knockout), reduce (knockdown), or overexpress the target protein. If the compound loses its effect in a model where the target protein is absent, it provides strong evidence that the protein is the direct target.

Target engagement assays are crucial for confirming that the compound physically interacts with its intended target in a cellular environment. These assays measure the consequences of the binding event. For GPCRs like mGluR5, a common assay is the measurement of second messenger mobilization. nih.gov

Group I mGlu receptors, including mGluR5, are coupled to Gq proteins, which activate the phospholipase C (PLC) signaling pathway. acs.org This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Therefore, a functional assay for mGluR5 engagement involves stimulating the receptor with an agonist (like quisqualate or DHPG) and measuring the subsequent accumulation of a downstream product, such as inositol phosphates or the mobilization of intracellular calcium. nih.gov A successful antagonist like MPEP will block this agonist-induced signal in a dose-dependent manner. nih.govnih.gov

Table 2: Example of an In Vitro Target Engagement Assay

| Assay Type | Cell System | Stimulant | Compound Tested | Endpoint Measured | Result |

|---|---|---|---|---|---|

| Phosphoinositide (PI) Hydrolysis | Recombinant cells expressing human mGluR5a | Quisqualate | MPEP | Inhibition of PI Hydrolysis | IC50 of 36 nM nih.gov |

| Phosphoinositide (PI) Hydrolysis | Rat neonatal brain slices | DHPG | MPEP | Inhibition of PI Hydrolysis | Potency similar to human receptors nih.gov |

Signaling Pathway Modulation Investigations

Understanding how a compound alters cellular signaling pathways provides insight into its mechanism of action. As established, pyridine-ethynyl compounds like MPEP modulate the mGluR5 signaling pathway. nih.gov By binding to the mGluR5 receptor, these negative allosteric modulators prevent the conformational change needed for Gq protein activation, thereby inhibiting the entire downstream PLC-IP3-Ca2+ cascade. acs.org

Investigations into the effects of MPEP in brain regions like the nucleus accumbens and ventral tegmental area have shown that this blockade of mGluR5 signaling can attenuate the reinforcing effects of substances like nicotine, suggesting a role for this pathway in addiction-related behaviors. nih.gov These studies demonstrate how modulating a specific signaling pathway in a specific brain circuit can lead to complex behavioral outcomes.

Off-Target Interaction Analysis Methodologies

The comprehensive assessment of off-target interactions is a critical component in the preclinical development of therapeutic candidates to ensure their specificity and to understand potential mechanisms of toxicity. For a novel compound such as this compound, a multi-faceted approach employing various in vitro and in silico methodologies would be essential to characterize its selectivity profile. At present, specific research findings detailing the off-target interaction analysis of this compound are not publicly available. However, the established and emerging methodologies for such analyses are described below.

A primary strategy for identifying unintended binding partners of a small molecule is through broad-panel screening against known protein families that are common sources of off-target effects. This typically includes, but is not limited to, kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. These assays are often conducted by specialized contract research organizations (CROs) that maintain extensive libraries of these protein targets.

In Vitro Methodologies

A variety of in vitro techniques can be employed to elucidate the off-target profile of a compound. These methods can be broadly categorized into biochemical and cell-based assays.

Biochemical Assays: These assays utilize purified proteins to directly measure the interaction between the compound and potential off-targets. Radiometric binding assays, fluorescence-based assays, and enzymatic assays are common formats. For instance, a comprehensive kinome scan would involve testing the compound against a large panel of kinases to determine its inhibitory activity (IC50) against each.

Cell-Based Assays: To understand the effect of a compound in a more physiologically relevant context, cell-based assays are employed. These can range from simple reporter gene assays to more complex phenotypic screens. Cellular thermal shift assays (CETSA) can be used to detect direct target engagement within intact cells by measuring changes in protein thermal stability upon compound binding.

Chemoproteomic Approaches

Chemoproteomics has emerged as a powerful set of techniques for the unbiased identification of small molecule-protein interactions directly in complex biological systems, such as cell lysates or even living cells. These methods can be broadly divided into two classes: affinity-based and activity-based profiling.

Affinity-Based Protein Profiling (AFBPP): This approach typically involves immobilizing a derivative of the compound of interest onto a solid support (e.g., beads) and then incubating it with a cellular proteome. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. By competing with these probes, a compound's interaction with members of that enzyme class can be assessed across the proteome.

A summary of key methodologies for off-target interaction analysis is presented in the table below.

| Methodology | Principle | Throughput | Physiological Relevance |

| Broad-Panel Screening | Measures interaction with a large, predefined panel of purified proteins (e.g., kinases, GPCRs). | High | Low to Medium |

| Cellular Thermal Shift Assay (CETSA) | Detects target engagement in cells by measuring changes in protein thermal stability upon ligand binding. | Medium to High | High |

| Affinity-Based Protein Profiling (AFBPP) | Uses an immobilized version of the compound to pull down interacting proteins from a cell lysate for identification by mass spectrometry. | Low to Medium | Medium |

| Activity-Based Protein Profiling (ABPP) | Employs chemical probes to profile the activity of entire enzyme families and identify targets through competitive binding. | Medium | High |

| Drug Affinity Responsive Target Stability (DARTS) | Identifies protein targets by observing their stabilization against proteolysis upon compound binding. | Low to Medium | Medium |

In Silico Approaches

Computational methods are often used as a preliminary screening tool to predict potential off-target interactions. These approaches leverage the three-dimensional structure of known protein targets and the chemical structure of the compound.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. By docking the compound into the binding sites of a wide array of proteins, potential off-targets can be identified.

Pharmacophore Modeling: This method involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This pharmacophore can then be used to search databases of protein structures for potential off-targets that have a complementary binding site.

A thorough off-target interaction analysis for this compound would likely involve a tiered approach, beginning with in silico predictions and broad-panel screening, followed by more in-depth chemoproteomic and cell-based assays to confirm and characterize any identified off-target interactions.

Preclinical Pharmacological and Mechanistic Investigations

In Vitro Pharmacological Characterization of 2-Ethynyl-6-methylpyridin-4-amine Related Compounds

In vitro studies are fundamental in characterizing the pharmacological profile of a compound. For the this compound family, these studies have been instrumental in defining their receptor binding affinities, enzyme interactions, and cellular functions.

While specific binding data for this compound is not extensively published, significant research on its close analog, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), provides a strong inferential basis for its likely activity. MPEP was one of the pioneering compounds identified as a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (glutamate) binds. ucsd.edu This interaction can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the receptor's response to the endogenous agonist. ucsd.edu The selectivity of these allosteric sites is a key advantage, as the orthosteric glutamate binding site is highly conserved across different mGlu receptor subtypes, making the development of selective orthosteric ligands challenging. ucsd.eduacs.org

Studies on MPEP and other related NAMs have demonstrated their high affinity for a common allosteric binding site on the mGluR5 receptor. nih.gov This has been foundational in the development of numerous other mGluR5 NAMs. nih.gov The binding affinity of these compounds is typically determined through radioligand binding assays, often using tritiated versions of the compounds themselves or competing with a known radiolabeled allosteric modulator.

Table 1: Binding Affinity of MPEP at the mGluR5 Receptor

| Compound | Receptor | Assay Type | Affinity (IC₅₀) |

| MPEP | Human mGluR5a | Quisqualate-stimulated phosphoinositide hydrolysis | 36 nM |

This table presents data for the related compound MPEP as a proxy due to the limited availability of direct data for this compound.

The primary mechanism of action for this compound and its analogs is generally not direct enzyme inhibition or activation. Instead, their effects are mediated through the modulation of G protein-coupled receptor signaling cascades. However, it is noteworthy that some mGluR5 modulators have been investigated for off-target effects, including interactions with enzymes like monoamine oxidase-B (MAO-B). acs.org For instance, the adverse effects of some earlier mGluR5 modulators were attributed to MAO-B inhibition rather than their primary target. acs.org

Currently, there is no specific public data available detailing the direct inhibitory or activating effects of this compound on a wide panel of enzymes. Such studies are a critical component of comprehensive preclinical profiling to ensure target specificity and to identify any potential for off-target-mediated side effects.

Cellular assays are pivotal in determining the functional consequences of a compound's interaction with its target receptor. For mGluR5 NAMs like MPEP, these assays typically measure the inhibition of glutamate- or other agonist-induced intracellular signaling. mGluR5 is a Gq-coupled receptor, and its activation leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. acs.org

Therefore, a common functional assay involves measuring changes in intracellular calcium concentrations in cells engineered to express the mGluR5 receptor. In such an assay, a NAM would be expected to reduce the calcium mobilization induced by an mGluR5 agonist. Another critical pathway modulated by mGluR5 is the phosphoinositide (PI) hydrolysis pathway. Assays measuring the inhibition of agonist-stimulated PI hydrolysis are also standard for characterizing mGluR5 NAMs. nih.gov

While specific data for this compound is limited, it is anticipated that it would demonstrate activity as a negative allosteric modulator of mGluR5 in these functional assays, similar to its structural analog MPEP.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

No publicly available research has performed quantum mechanical calculations on 2-Ethynyl-6-methylpyridin-4-amine to determine its electronic structure and reactivity. Such studies would typically involve methods like Density Functional Theory (DFT) to elucidate the molecule's properties.

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity, has not been reported for this compound. This analysis would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), providing insights into its electron-donating and accepting capabilities. The energy gap between the HOMO and LUMO, a key indicator of chemical stability, remains uncalculated.

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would visually represent the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is fundamental for predicting intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking studies are instrumental in predicting the binding affinity and orientation of a small molecule within the active site of a biological target. No such simulations have been documented for this compound, meaning its potential as a ligand for any specific protein or enzyme has not been computationally explored.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. As there are no reported biological activity data or a series of analogs studied, no QSAR models have been developed for this compound.

Predictive Modeling of ADME Properties for Research Compounds

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to assess the pharmacokinetic profile of a compound. There are no available in-silico ADME predictions for this compound in the scientific literature.

Derivatives and Analogues of 2 Ethynyl 6 Methylpyridin 4 Amine

Synthesis and Characterization of Novel Pyridine (B92270) Derivatives for Academic Research

The synthesis of novel derivatives based on the 2-ethynyl-6-methylpyridin-4-amine scaffold would likely commence with the construction of a suitable polysubstituted pyridine core. A common strategy would involve the synthesis of a di- or tri-substituted pyridine, followed by the introduction of the ethynyl (B1212043) group, often as the final step.

A plausible synthetic route could start from a commercially available or readily synthesized 2-halo-6-methylpyridin-4-amine. The halogen atom, typically bromine or iodine, at the 2-position serves as a versatile handle for introducing the ethynyl group via a cross-coupling reaction. The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. youtube.comyoutube.com For the synthesis of this compound, a protected alkyne such as trimethylsilylacetylene (B32187) could be used, followed by deprotection to yield the terminal alkyne. libretexts.org

The synthesis of the precursor, 2-halo-6-methylpyridin-4-amine, can be approached in several ways. One could start from 2-amino-6-methylpyridine (B158447) and introduce a halogen at the 4-position, though this can sometimes be challenging due to directing group effects. A more common approach might involve the synthesis of a nitropyridine derivative, which can then be reduced to the corresponding amine. For instance, the nitration of 2-chloro-6-methylpyridine (B94459) would yield a mixture of nitro-isomers, which could then be separated and the desired isomer reduced to the amine.

The characterization of these novel pyridine derivatives would rely on a standard suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the substitution pattern on the pyridine ring and the presence of the ethynyl and methyl groups. nih.gov Infrared (IR) spectroscopy would show characteristic peaks for the alkyne C≡C and C-H stretches, as well as the N-H stretches of the amino group. Mass spectrometry would be used to confirm the molecular weight of the synthesized compounds. For crystalline derivatives, single-crystal X-ray diffraction could provide unambiguous structural elucidation.

Structure-Based Design of Analogues for Enhanced Selectivity and Potency

Once the this compound scaffold is in hand, structure-based design principles can be applied to create analogues with improved biological activity. This approach relies on understanding the interaction of a ligand with its biological target, often a protein receptor or enzyme. While the specific targets for this scaffold are yet to be defined, we can discuss general strategies.

The ethynyl group at the 2-position is a particularly interesting feature. It can act as a hydrogen bond acceptor or participate in π-stacking interactions within a binding pocket. Furthermore, it can be used as a reactive handle for covalent modification of the target protein, a strategy employed in the design of certain enzyme inhibitors. Analogues could be designed where the ethynyl group is replaced with other small, rigid groups like a cyano or a small alkyl group to probe the steric and electronic requirements of the binding site.

Computational modeling and docking studies would be invaluable in this process. By building a homology model of a potential target protein or using an existing crystal structure, researchers can virtually screen a library of designed analogues to predict their binding modes and affinities, thus prioritizing the most promising candidates for synthesis.

Isosteric and Bioisosteric Replacements in the Scaffold

The ethynyl group is a classic bioisostere for a number of functional groups. For instance, it can be replaced with a nitrile group (-C≡N) to maintain linearity and hydrogen bonding acceptor properties. In some contexts, a trifluoromethyl group (-CF₃) can also be considered as a bioisostere for an ethynyl group due to its similar size and electronic properties.

The amino group at the 4-position could be replaced with other hydrogen bond donors, such as a hydroxyl group (-OH) or a small amide (-NHC(O)CH₃). These changes would significantly impact the acidity/basicity and hydrogen bonding potential of this position.

The methyl group at the 6-position could be replaced by other small, neutral groups. An isosteric replacement could be a chlorine atom or a fluorine atom, which have similar van der Waals radii. A bioisosteric replacement could be a methoxy (B1213986) group (-OCH₃), which would introduce a hydrogen bond acceptor at that position.

The following table summarizes some potential isosteric and bioisosteric replacements for the this compound scaffold:

| Original Group | Position | Potential Isosteric/Bioisosteric Replacement(s) |

| Pyridine Ring | - | Pyrimidine (B1678525), Pyrazine, Imidazole, Pyrazole |

| Ethynyl (-C≡CH) | 2 | Nitrile (-C≡N), Trifluoromethyl (-CF₃), Cyclopropyl |

| Amino (-NH₂) | 4 | Hydroxyl (-OH), Amide (-NHC(O)CH₃), Methane-sulfonamide (-NHSO₂CH₃) |

| Methyl (-CH₃) | 6 | Chlorine (-Cl), Fluorine (-F), Methoxy (-OCH₃), Ethyl (-CH₂CH₃) |

Development of Chemical Probes and Ligands Based on this compound for Chemical Biology Applications

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The this compound scaffold, with its multiple functional groups, is an excellent starting point for the development of such probes.

The reactive ethynyl group is particularly well-suited for this purpose. It can be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter tags like fluorophores, biotin, or affinity labels. This would allow for the visualization, isolation, and identification of the biological targets of the designed ligands.

Furthermore, photo-reactive groups could be incorporated into the scaffold to create photo-affinity probes. For example, a diazirine or an aryl azide (B81097) could be introduced, which upon photolysis, would form a highly reactive species that can covalently crosslink with the target protein. Subsequent proteomic analysis can then identify the protein that was bound by the probe.

The development of potent and selective ligands is a prerequisite for creating useful chemical probes. Therefore, the structure-activity relationship (SAR) studies described in section 7.2 would be essential to first identify a high-affinity binder for a particular target. Once a potent ligand is developed, it can be functionalized with the necessary handles for its use as a chemical probe. The Chemical Probes Portal provides valuable resources and guidelines for the design and validation of high-quality chemical probes. nih.gov

Applications in Chemical Biology and Research Tools

Utilizing 2-Ethynyl-6-methylpyridin-4-amine as a Research Probe in Biological Systems

There is no specific information available in scientific literature detailing the use of This compound as a research probe in biological systems. The ethynyl (B1212043) group present in its structure could theoretically be used for click chemistry reactions, a common method for labeling and detecting molecules in biological environments. However, no published research has demonstrated this application for this particular compound.

Application in Biochemical Assays and High-Throughput Screening Platforms

No documented applications of This compound in biochemical assays or high-throughput screening (HTS) platforms are available in the current body of scientific research. While HTS campaigns often screen large libraries of diverse small molecules to identify new inhibitors or activators of biological targets, there is no indication that this compound has been a part of such a screen or identified as a hit.

Contribution to Understanding Fundamental Biological Pathways

Research detailing any contribution of This compound to the understanding of fundamental biological pathways is not present in the available scientific literature. Its structural motifs, a substituted pyridine (B92270) ring, are common in biologically active molecules, but without specific studies, its role in any biological pathway remains unelucidated.

Development of Radiotracers for Molecular Imaging Research (e.g., PET Ligands)

There are no published studies on the development of radiolabeled versions of This compound for use as radiotracers in molecular imaging techniques like Positron Emission Tomography (PET). The synthesis and evaluation of related pyridine derivatives as PET ligands for various biological targets have been reported, but this specific compound has not been a subject of such research.

Academic Landscape and Future Research Directions

Analysis of the Academic Publication Trends and Research Gaps

A review of scientific literature reveals a strong and sustained interest in pyridine (B92270) derivatives for various therapeutic applications. researchgate.netnih.govsciencepublishinggroup.com The versatility of the pyridine ring, which can be readily modified, allows for the creation of large compound libraries for screening against diverse biological targets. nih.gov Publications between 2010 and 2020 show a significant number of studies focused on pyridine and its derivatives, underscoring their importance in medicinal chemistry. nih.gov

However, within this broad landscape, the focus on specific substitution patterns, such as the one found in 2-Ethynyl-6-methylpyridin-4-amine, is more niche. Much of the research on pyridine-containing compounds has historically concentrated on their anticancer and antimicrobial properties. nih.govnih.gov While these are critical areas, it also points to a potential research gap in exploring the utility of ethynyl-substituted pyridines in other therapeutic areas.

A significant challenge in pyridine chemistry has been the difficulty of modifying the ring at the meta position due to its electron-deficient nature. acs.org This has traditionally required harsh reaction conditions. acs.org Recent breakthroughs, however, have demonstrated milder, one-pot methods for achieving meta-functionalization, which could open new avenues for synthesizing novel derivatives of compounds like this compound. acs.org

Key Research Gaps:

Exploration of the therapeutic potential of this compound and related scaffolds beyond oncology and infectious diseases.

In-depth investigation into the structure-activity relationships of meta-functionalized pyridine-ethynyl compounds.

Development of more efficient and sustainable synthetic methodologies for creating diverse libraries of these specific derivatives.

Review of Relevant Patent Landscape for Research Focus

The patent landscape for pyridine-ethynyl scaffolds highlights a significant commercial interest, particularly in the field of antiviral therapies. A notable patent application describes ethynyl-substituted pyridine and pyrimidine (B1678525) derivatives for treating viral infections, specifically targeting the hepatitis C virus (HCV). google.com The development of small-molecule inhibitors against viral targets like the NS5B polymerase is a major focus of this research. google.com

This focus in the patent literature suggests that the primary research and development efforts for compounds structurally related to this compound are concentrated on their potential as antiviral agents. The intellectual property landscape is geared towards protecting novel chemical entities and their use in treating specific viral diseases.

| Patent Focus Area | Description | Example Application |

| Antiviral Agents | Development of small-molecule inhibitors targeting viral proteins. | Treatment of Hepatitis C Virus (HCV) infection by inhibiting NS5B polymerase. google.com |

| Therapeutic Vaccines | Investigation of prophylactic and therapeutic vaccines. | Not specified for this exact compound, but a general approach in the field. google.com |

| Interferon Modifications | Identification of interferons with improved pharmacokinetic properties. | Not specified for this exact compound, but a general approach in the field. google.com |

Emerging Research Areas for Pyridine-Ethynyl Scaffolds

Beyond their established roles, pyridine-ethynyl scaffolds are finding applications in new and exciting research areas. One such area is the development of novel antifungal agents. Quaternary pyridinium (B92312) salts, derived from pyridine compounds, have shown promise against fungal pathogens like Fusarium culmorum. mdpi.com The quaternization of pyridine derivatives can enhance their biological activity, opening up avenues for creating more effective and potentially more sustainable fungicides. mdpi.com

Another emerging application is in the field of materials science, specifically in the creation of porous scaffolds for tissue engineering. google.comgoogle.com While not directly involving this compound, the fundamental chemistry of creating structured materials can utilize various organic building blocks. The ability to create gradient porous scaffolds with controlled mechanical properties is crucial for applications like bone regeneration and osteochondral defect repair. google.comgoogle.com The functional groups present in pyridine-ethynyl compounds could potentially be used to modify the surface properties of such scaffolds or to tether growth factors.

Furthermore, recent advances in catalysis have opened up new possibilities for synthesizing complex chiral molecules. Nickel-catalyzed asymmetric coupling reactions are being developed to create chiral phosphorus-centered alkynyl compounds, demonstrating the expanding synthetic utility of alkynyl building blocks. acs.org This highlights the potential for pyridine-ethynyl scaffolds to be incorporated into more complex, stereochemically defined molecules with unique biological activities.

Challenges and Opportunities in Pyridine-Based Drug Discovery Research

The development of pyridine-based drugs is not without its challenges. One of the primary hurdles is achieving selective biological activity while minimizing off-target effects and potential toxicity. Although the pyridine ring can improve water solubility and other pharmacokinetic properties, its basicity and ability to form hydrogen bonds can also lead to interactions with unintended biological targets. nih.govnih.gov

Synthetic accessibility has also been a long-standing challenge. As mentioned, functionalizing the pyridine ring, particularly at certain positions, can be difficult. acs.org However, the development of new synthetic methods, including novel cycloaddition reactions and transition-metal-catalyzed cross-couplings, is continually expanding the toolbox for medicinal chemists. acs.orgrsc.org These advancements present a significant opportunity to create novel pyridine-based drug candidates with tailored properties.

Another opportunity lies in the application of pyridine derivatives as chemosensors for detecting various ions and neutral species, which could have diagnostic applications. nih.gov The ability of the pyridine nitrogen to coordinate with metal ions makes these scaffolds attractive for the design of sensitive and selective sensors. nih.gov

Table of Challenges and Opportunities:

| Aspect | Challenges | Opportunities |

| Biological Activity | Achieving high selectivity and minimizing off-target effects. | The pyridine scaffold often enhances biological potency and can be fine-tuned. nih.gov |

| Synthesis | Historically difficult functionalization of certain ring positions. acs.org | Emergence of novel synthetic methods allows for greater molecular diversity. acs.orgrsc.org |

| Pharmacokinetics | Potential for metabolic liabilities and drug-drug interactions. | The pyridine moiety can improve solubility and other ADME properties. nih.govajrconline.org |

| New Applications | Moving beyond traditional therapeutic areas. | Exploration of roles in chemosensing, materials science, and novel catalytic systems. nih.govmdpi.comgoogle.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Ethynyl-6-methylpyridin-4-amine?

- Methodology : The compound is typically synthesized via Sonogashira coupling, where a halogenated pyridine precursor (e.g., 2-chloro-6-methylpyridin-4-amine) reacts with trimethylsilylacetylene (TMSA) under palladium catalysis. Subsequent deprotection of the trimethylsilyl (TMS) group yields the terminal ethynyl derivative. Reaction conditions (e.g., solvent, temperature, and catalyst loading) significantly impact yield. Characterization via H NMR and mass spectrometry (MS) is critical to confirm purity and structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- H NMR : Key peaks include the ethynyl proton (δ ~2.5–3.0 ppm, split due to coupling with adjacent groups) and aromatic protons (δ 6.5–8.0 ppm).

- C NMR : The ethynyl carbons appear at δ ~70–90 ppm (sp-hybridized carbons).

- ESI-MS : Molecular ion peaks ([M+H]) confirm molecular weight (e.g., m/z 163.1 for CHN).

- IR Spectroscopy : The ethynyl C≡C stretch (~2100–2260 cm) is diagnostic. Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodology :

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), and CuI co-catalysts to enhance coupling efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature Control : Maintain 60–80°C during coupling to balance reaction rate and side-product formation.

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization to isolate the product. Yield improvements (e.g., from 45% to 65%) are achievable by adjusting these parameters .

Q. What strategies resolve contradictions in spectral data for substituted pyridin-4-amine derivatives?

- Methodology :

- Comparative Analysis : Cross-reference H NMR shifts with structurally analogous compounds (e.g., 4-methyl-6-phenylpyrimidin-2-amine, δ 6.5–8.0 ppm for aromatic protons) .

- DFT Calculations : Predict NMR chemical shifts using computational models to identify discrepancies between experimental and theoretical data.

- X-ray Crystallography : Resolve ambiguous NOE or coupling patterns by determining the crystal structure. For example, dihedral angles between aromatic rings in pyrimidine derivatives (e.g., 29.41° vs. 46.32°) clarify conformational isomers .

Q. How does the ethynyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electronic Effects : The electron-withdrawing ethynyl group increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols).

- Steric Considerations : The linear ethynyl moiety minimizes steric hindrance, enabling efficient π-π stacking in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling).

- Applications : The ethynyl group serves as a "click chemistry" handle for bioconjugation (e.g., azide-alkyne cycloaddition) in probe design .

Q. What role does this compound play in kinase inhibitor development?

- Methodology :

- Scaffold Design : The pyridine core mimics ATP-binding motifs in kinase active sites. Substitutions (e.g., ethynyl, methyl) modulate binding affinity and selectivity.

- Structure-Activity Relationship (SAR) : Derivatives with 2-ethynyl groups show enhanced inhibition of tyrosine kinases (e.g., EGFR, IC < 100 nM) compared to non-ethynylated analogs.

- Biochemical Assays : Use fluorescence polarization or TR-FRET to measure kinase inhibition. Co-crystallization with target kinases (e.g., PDB 1EW) validates binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.